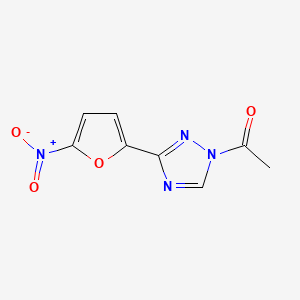![molecular formula C9H9N3O B14746791 Acetonitrile, [(4-methylphenyl)nitrosoamino]- CAS No. 829-28-7](/img/structure/B14746791.png)
Acetonitrile, [(4-methylphenyl)nitrosoamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, [(4-methylphenyl)nitrosoamino]- is a chemical compound with the molecular formula C9H9N3OThis compound is characterized by the presence of a nitrosoamino group attached to a 4-methylphenyl ring, making it a unique entity in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-methylphenyl)nitrosoamino]- typically involves the reaction of 4-methylphenylamine with nitrosyl chloride in the presence of acetonitrile. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate nitroso compound, which subsequently reacts with acetonitrile to yield the final product .
Industrial Production Methods
Industrial production of Acetonitrile, [(4-methylphenyl)nitrosoamino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(4-methylphenyl)nitrosoamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetonitrile, [(4-methylphenyl)nitrosoamino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetonitrile, [(4-methylphenyl)nitrosoamino]- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile, [(4-chlorophenyl)nitrosoamino]-
- Acetonitrile, [(4-methoxyphenyl)nitrosoamino]-
- Acetonitrile, [(4-nitrophenyl)nitrosoamino]-
Uniqueness
Acetonitrile, [(4-methylphenyl)nitrosoamino]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
829-28-7 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-(4-methylphenyl)nitrous amide |
InChI |
InChI=1S/C9H9N3O/c1-8-2-4-9(5-3-8)12(11-13)7-6-10/h2-5H,7H2,1H3 |
InChI Key |
YXXYQAIFYOCTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC#N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)

![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)


![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)

